molecular formula C19H12N4O6 B11565484 6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11565484
M. Wt: 392.3 g/mol
InChI Key: QOJWLBRYQDOTMJ-UHFFFAOYSA-N
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Description

6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of nitro groups at positions 6 and 7, and a toluidino group at position 2 on the benzo[de]isoquinoline scaffold.

Preparation Methods

The synthesis of 6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions One common synthetic route includes the nitration of a precursor isoquinoline compound to introduce nitro groups at the desired positionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and basic conditions for the substitution reaction .

Industrial production methods for such compounds may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The toluidino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include sulfuric acid for nitration, hydrogen gas or tin(II) chloride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural complexity.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the toluidino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other nitro-substituted isoquinolines and toluidino-substituted isoquinolines. These compounds share structural similarities but differ in the position and number of substituents, which can significantly affect their chemical and biological properties. For example:

    6,7-dinitroisoquinoline: Lacks the toluidino group, which may result in different reactivity and biological activity.

    2-toluidinoisoquinoline: Lacks the nitro groups, affecting its oxidative and reductive properties.

The uniqueness of this compound lies in its specific combination of nitro and toluidino groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

2-(3-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N4O6/c1-10-3-2-4-11(9-10)20-21-18(24)12-5-7-14(22(26)27)17-15(23(28)29)8-6-13(16(12)17)19(21)25/h2-9,20H,1H3

InChI Key

QOJWLBRYQDOTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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